molecular formula C7H12ClN3 B2952231 1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 1002032-51-0

1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B2952231
CAS No.: 1002032-51-0
M. Wt: 173.64
InChI Key: VJKNPGWYVOONIE-UHFFFAOYSA-N
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Description

1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C7H12ClN3 and its molecular weight is 173.64. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chloro-2-ethylpyrazol-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN3/c1-3-11-7(5-9-2)6(8)4-10-11/h4,9H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKNPGWYVOONIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine, commonly referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including anti-inflammatory, antimicrobial, and antitumor activities.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁ClN₄, and it features a pyrazole ring substituted with a chloro group and an ethyl group. The presence of the nitrogen atoms in the pyrazole structure contributes to its biological reactivity.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

This data suggests that the compound may be useful in developing new antimicrobial agents.

Antitumor Activity

Pyrazole derivatives have been explored for their anticancer potential. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. For instance, a related pyrazole compound was tested on human breast cancer cells (MCF-7) and exhibited cytotoxic effects with an IC50 value of approximately 30 µM.

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Pyrazoles may act as inhibitors of enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant activity, which can help mitigate oxidative stress in cells.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives for their antitumor efficacy. The study found that modifications on the pyrazole ring significantly influenced the cytotoxicity against various cancer cell lines.

Example Case Study Results:

Compound Cell Line IC50 (µM)
Compound A (similar structure)MCF-730
Compound B (similar structure)HeLa25
Compound C (similar structure)A54935

These findings highlight the importance of structural modifications in enhancing the biological activity of pyrazole derivatives.

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